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Compound of Interest

Compound Name: Boc-N-methyl-D-norvaline

CAS No.: 177659-77-7

Cat. No.: B595464

Get Quote

Introduction: The Significance of N-Methylation in
Peptide Science
In the landscape of drug discovery and peptide chemistry, the strategic modification of amino

acid building blocks is a cornerstone of innovation. Among these modifications, N-methylation,

the substitution of a methyl group onto the amide nitrogen of the peptide backbone, holds a

place of particular prominence. This seemingly subtle alteration can profoundly influence the

physicochemical and biological properties of a peptide. N-methylated amino acids, such as

Boc-N-methyl-D-norvaline, are instrumental in this endeavor, offering a tool to enhance

metabolic stability, improve membrane permeability, and modulate conformation.[1][2] The

introduction of an N-methyl group can disrupt hydrogen bonding patterns, leading to increased

resistance to enzymatic degradation by proteases.[1] Furthermore, the conformational

constraints imposed by the methyl group can lock a peptide into a bioactive conformation,

enhancing its potency and selectivity for a specific biological target.

This guide provides a comprehensive technical overview of the synthesis of Boc-N-methyl-D-
norvaline, a valuable building block for the synthesis of novel peptides and peptidomimetics.[3]

[4] We will delve into the prevalent synthetic strategies, provide a detailed, step-by-step
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experimental protocol, and discuss the critical aspects of purification and characterization. This

document is intended for researchers, scientists, and drug development professionals seeking

to leverage the unique properties of N-methylated amino acids in their work.

Synthetic Strategies: A Mechanistic Perspective
The synthesis of Boc-N-methyl-D-norvaline typically commences with the readily available

precursor, Boc-D-norvaline. The core of the synthetic challenge lies in the selective methylation

of the nitrogen atom of the Boc-protected amine without inducing side reactions, such as

racemization or esterification of the carboxylic acid. Several methods have been developed for

the N-methylation of amino acids, each with its own advantages and limitations.[5]

Direct N-Alkylation of Boc-D-norvaline
The most common and direct route involves the deprotonation of the N-H group of Boc-D-

norvaline followed by quenching with a methylating agent.[6][7] A strong base, such as sodium

hydride (NaH), is typically employed in an aprotic solvent like tetrahydrofuran (THF). The

reaction proceeds through the formation of a sodium salt of the carbamate, which then acts as

a nucleophile, attacking the methylating agent, commonly methyl iodide (MeI).

A key aspect of this reaction is the selective N-methylation over O-methylation of the

carboxylate. This selectivity is attributed to the formation of a dianion where both the carboxylic

acid and the N-H of the carbamate are deprotonated. The resulting sodium carboxylate is less

nucleophilic than the deprotonated carbamate nitrogen, favoring the desired N-alkylation.[8][9]
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Caption: Overview of the direct N-methylation of Boc-D-norvaline.

Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of Boc-N-methyl-D-
norvaline via direct N-methylation.

Materials and Reagents
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Reagent Formula
Molecular
Weight ( g/mol
)

Purity Supplier

Boc-D-norvaline C₁₀H₁₉NO₄ 217.26 ≥99%
Commercially

Available

Sodium Hydride NaH 24.00
60% dispersion

in mineral oil

Standard

Chemical

Supplier

Methyl Iodide CH₃I 141.94 ≥99%

Standard

Chemical

Supplier

Anhydrous

Tetrahydrofuran

(THF)

C₄H₈O 72.11
Anhydrous,

≥99.9%

Standard

Chemical

Supplier

Ethyl Acetate C₄H₈O₂ 88.11 ACS Grade

Standard

Chemical

Supplier

1 M Hydrochloric

Acid
HCl 36.46

1 M aqueous

solution

Standard

Chemical

Supplier

Saturated

Sodium

Bicarbonate

NaHCO₃ 84.01
Saturated

aqueous solution

Standard

Chemical

Supplier

Saturated

Sodium Chloride

(Brine)

NaCl 58.44
Saturated

aqueous solution

Standard

Chemical

Supplier

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 Anhydrous

Standard

Chemical

Supplier

Procedure
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Start

1. Dissolve Boc-D-norvaline in anhydrous THF under inert atmosphere.

2. Cool the solution to 0 °C in an ice bath.

3. Add methyl iodide to the cooled solution.

4. Add sodium hydride portion-wise over 1-2 hours.

5. Allow the reaction to warm to room temperature and stir overnight.

6. Carefully quench the reaction with saturated NaHCO₃ solution.

7. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

8. Extract the product with ethyl acetate (3x).

9. Wash the combined organic layers with water and brine.

10. Dry the organic layer over anhydrous MgSO₄.

11. Concentrate the solution under reduced pressure.

12. Purify the crude product by column chromatography.

End

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the synthesis.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add Boc-D-norvaline (1.0 eq).

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the Boc-D-

norvaline. A typical concentration is 0.1-0.2 M.

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

Addition of Methylating Agent: To the cooled solution, add methyl iodide (3.0-5.0 eq) via

syringe.

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 3.0-5.0 eq)

portion-wise to the stirred solution over a period of 1-2 hours. Caution: Hydrogen gas is

evolved during this step. Ensure adequate ventilation and perform the addition slowly to

control the effervescence.

Reaction Progression: After the addition of sodium hydride is complete, remove the ice bath

and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight

(12-16 hours).

Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated

aqueous solution of sodium bicarbonate at 0 °C.

Acidification: Transfer the mixture to a separatory funnel and acidify the aqueous layer to a

pH of 2-3 with 1 M hydrochloric acid.

Extraction: Extract the aqueous layer three times with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then with a

saturated aqueous solution of sodium chloride (brine).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude product.

Purification
The crude Boc-N-methyl-D-norvaline is typically purified by flash column chromatography on

silica gel. A gradient elution system of ethyl acetate in hexanes is commonly employed to
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isolate the pure product.

Characterization
The identity and purity of the synthesized Boc-N-methyl-D-norvaline should be confirmed by

standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will

confirm the presence of the N-methyl group and the overall structure of the molecule. The N-

methyl protons typically appear as a singlet in the ¹H NMR spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact

mass of the synthesized compound.

Optical Rotation: The specific rotation of the D-enantiomer should be measured and

compared to literature values to confirm the stereochemical integrity. The sign of the optical

rotation will be opposite to that of the L-enantiomer.[10]

Safety and Handling Precautions
Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water

to produce flammable hydrogen gas. It should be handled under an inert atmosphere

(nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat, must be

worn.

Methyl Iodide (MeI): Methyl iodide is a toxic and volatile liquid. It is a suspected carcinogen

and should be handled with extreme care in a fume hood.

Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon storage. It should

be tested for the presence of peroxides before use, especially before distillation.

Conclusion
The synthesis of Boc-N-methyl-D-norvaline via direct N-methylation of Boc-D-norvaline is a

robust and widely utilized method in peptide chemistry. This in-depth guide has provided a

comprehensive overview of the synthetic strategy, a detailed experimental protocol, and critical
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considerations for purification and characterization. By understanding the underlying chemical

principles and adhering to safe laboratory practices, researchers can confidently synthesize

this valuable N-methylated amino acid, paving the way for the development of novel and

improved peptide-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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